![molecular formula C19H17ClN2O4S B3005969 2-Morpholinobenzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate CAS No. 953135-56-3](/img/structure/B3005969.png)
2-Morpholinobenzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate
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Overview
Description
Molecular Structure Analysis
The molecular structure of “2-Morpholinobenzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate” can be inferred from its name. It contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. It also contains a benzo[d]thiazole ring, which is a fused ring system containing a benzene ring and a thiazole ring . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Scientific Research Applications
Analgesic and Anti-inflammatory Activities
Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities .
Antitumor and Cytotoxic Activities
Some thiazole compounds have demonstrated potent effects on human tumor cell lines, including prostate cancer .
Synthesis of New Derivatives
Thiazole derivatives can be synthesized from various esters, leading to new compounds with potential pharmacological applications .
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with their targets and induce changes that result in their biological activities . For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit quorum sensing pathways in bacteria, affecting behaviors such as biofilm formation and virulence production .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Morpholinobenzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate. For instance, the presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the C-Cl bond . This facilitates its reaction with bionucleophiles such as DNA bases or a regulating protein through the displacement of chlorine .
properties
IUPAC Name |
(2-morpholin-4-yl-1,3-benzothiazol-6-yl) 2-(4-chlorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S/c20-13-1-3-14(4-2-13)25-12-18(23)26-15-5-6-16-17(11-15)27-19(21-16)22-7-9-24-10-8-22/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWJQKAAKFRBJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C=C(C=C3)OC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinobenzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate |
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